molecular formula C19H14FN3O3S2 B2832598 (3Z)-1-(4-fluorobenzyl)-3-[(pyridin-3-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894683-56-8

(3Z)-1-(4-fluorobenzyl)-3-[(pyridin-3-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2832598
CAS RN: 894683-56-8
M. Wt: 415.46
InChI Key: HRAGRJDHLBQNRX-BOPFTXTBSA-N
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Description

(3Z)-1-(4-fluorobenzyl)-3-[(pyridin-3-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C19H14FN3O3S2 and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis Techniques

Research has explored the reactivity of structurally related thieno and thiazin compounds, leading to new synthesis methodologies. For example, the work by Consonni, Croce, and Ferraccioli (1990) on the reactivity of 2-methyl-4-(1-pyrrolidinyl)-2H-1,2-benzothiazine 1,1-dioxide towards p-toluenesulphonyl azide sheds light on the transformation processes and chemical behavior of related compounds (Consonni, Croce, & Ferraccioli, 1990).

Anticancer Activity

A significant area of application is in the development of anticancer agents. Novel pyridine-thiazole hybrid molecules, which share structural motifs with the compound , have been synthesized and evaluated for their anticancer properties. For instance, Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrids showing high antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents. The mechanisms of their cytotoxic action were also studied, highlighting the relevance of such structures in cancer research (Ivasechko et al., 2022).

Nonlinear Optical (NLO) Properties

Thienyl-substituted compounds have been evaluated for their second-order nonlinear optical properties. Research by Li, Cui, Yang, Tao, Lin, Ye, and Yang (2012) on thienyl-substituted pyridinium salts demonstrated their potential in nonlinear optics, with certain compounds showing significant efficiency. This suggests the structural framework of the given compound might offer interesting NLO properties (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).

Molecular Synthesis and Structural Analysis

Medvedeva, Tugusheva, Alekseeva, Chernyshev, Avramenko, and Granik (2010) investigated amide acetals in the synthesis of pyridothienopyrimidines, elaborating on a new approach to synthesize substituted compounds. This work contributes to the understanding of molecular synthesis and structural analysis relevant to the compound of interest (Medvedeva, Tugusheva, Alekseeva, Chernyshev, Avramenko, & Granik, 2010).

properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-2,2-dioxo-3-[(pyridin-3-ylamino)methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c20-14-5-3-13(4-6-14)12-23-16-7-9-27-19(16)18(24)17(28(23,25)26)11-22-15-2-1-8-21-10-15/h1-11,22H,12H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAGRJDHLBQNRX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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